molecular formula C17H14ClFN2O2 B2794830 4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905663-15-2

4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2794830
CAS No.: 905663-15-2
M. Wt: 332.76
InChI Key: IJVLMSRZBXRCSP-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. For instance, the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline can yield an intermediate, which is then reacted with a pyrrolidinone derivative under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts plays a crucial role in the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-fluorophenyl)benzamide
  • 2-chloro-N-(4-fluorophenyl)benzamide
  • 4-chloro-N-(2-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Uniqueness

4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to its specific structural features, such as the presence of the pyrrolidinone moiety. This structural uniqueness can confer distinct biological and chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-12-3-1-11(2-4-12)17(23)20-14-9-16(22)21(10-14)15-7-5-13(19)6-8-15/h1-8,14H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLMSRZBXRCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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